molecular formula C16H17N3O2S B2796948 N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286728-28-6

N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2796948
CAS No.: 1286728-28-6
M. Wt: 315.39
InChI Key: OCGLSMUERHAFPX-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Thiophene-2-carbonyl group: An electron-rich heteroaromatic acyl substituent, which may enhance π-π interactions in biological targets.
  • N-(2-(pyridin-4-yl)ethyl) side chain: A pyridine-substituted ethyl group, likely influencing solubility and receptor binding via hydrogen bonding or van der Waals interactions.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(18-8-5-12-3-6-17-7-4-12)13-10-19(11-13)16(21)14-2-1-9-22-14/h1-4,6-7,9,13H,5,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGLSMUERHAFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Moiety: Starting with a pyridine derivative, the 4-position is functionalized with an ethyl group.

    Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced through acylation reactions.

    Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyridine, thiophene, and azetidine components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The azetidine core distinguishes the target compound from analogs like 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) (), which features a six-membered piperidine ring.

Key Data:
Compound Core Structure Notable Features
Target Compound Azetidine-3-carboxamide Compact, rigid structure
27g () Piperidine-4-carboxamide Larger ring, higher conformational flexibility

Acyl Group Modifications

The thiophene-2-carbonyl group in the target compound contrasts with:

  • Indole-2-carbonyl in 27g (), which introduces a bulkier aromatic system.
  • 2-Fluorophenoxy acetyl in 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(pyridin-4-yl)ethyl]azetidine-3-carboxamide (BJ49671) (), which replaces the thiophene with a fluorinated phenyl group.

Thiophene’s electron-rich nature may enhance interactions with hydrophobic pockets in target proteins, whereas fluorophenoxy groups could improve metabolic stability via reduced oxidation .

Key Data:
Compound Acyl Group Molecular Weight (g/mol)
Target Compound Thiophene-2-carbonyl ~335.41 (calculated)
27g () Indole-2-carbonyl Not reported
BJ49671 () 2-Fluorophenoxy acetyl 357.38

Substituent Positional Effects

The pyridin-4-yl ethyl side chain in the target compound is shared with 27g (80% yield) and BJ49671, but differs from pyridin-2-yl (27i, 10% yield) and pyridin-3-yl (27h, 20% yield) analogs (). The para-substitution (pyridin-4-yl) appears synthetically favorable, as evidenced by higher yields in 27g compared to ortho- or meta-substituted derivatives .

Key Data:
Compound Substituent Yield (%)
27g () Pyridin-4-yl ethyl 80
27h () Pyridin-3-yl ethyl 20
27i () Pyridin-2-yl ethyl 10

Biological Activity

N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant case studies.

Structural Overview

The compound features three primary segments:

  • Azetidine Core : A four-membered nitrogen-containing heterocycle that contributes to the compound's chemical properties.
  • Pyridin-4-yl Ethyl Substituent : This moiety may enhance the compound's interaction with biological targets.
  • Thiophene-2-carbonyl Group : Known for its role in various biological activities, this group may influence the compound's pharmacological profile.

Biological Activities

Preliminary studies indicate that compounds structurally related to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth. For instance, a study highlighted that modifications to thiophene rings can lead to new agonists of PPAR-α with significant anti-tumor activity against various cancer cell lines, including A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) .
  • PPAR Agonism : The compound's structure suggests potential as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating cellular metabolism and have implications in cancer therapy. Compounds with similar structures have demonstrated effective PPAR agonist activity at low concentrations (EC50 values ranging from 0.18 to 0.77 μM) .
  • Cytotoxicity : While exhibiting antitumor properties, some derivatives have shown moderate cytotoxicity against non-tumor cell lines, indicating a need for careful evaluation of selectivity and safety profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and potential therapeutic applications.

Table 1: Summary of Biological Activity Data

CompoundTarget Cell LineIC50 (μM)EC50 (μM)Notes
Compound AA-498 (Kidney)0.760.18PPAR-α agonist
Compound BDU 145 (Prostate)0.980.77Selective cytotoxicity
This compoundTBDTBDPotential PPAR agonist

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The presence of the thiophene ring is particularly noteworthy, as it has been associated with various biological effects, including:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is a critical mechanism for antitumor activity .

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